molecular formula C13H19N3O B7530278 1-(1-Methylpiperidin-3-yl)-3-phenylurea

1-(1-Methylpiperidin-3-yl)-3-phenylurea

Cat. No. B7530278
M. Wt: 233.31 g/mol
InChI Key: SGQCNAPQIPGQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methylpiperidin-3-yl)-3-phenylurea, also known as MP-3PU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MP-3PU belongs to the class of urea derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-3-yl)-3-phenylurea is not fully understood. However, studies have suggested that 1-(1-Methylpiperidin-3-yl)-3-phenylurea may exert its therapeutic effects through various mechanisms such as inhibition of oxidative stress, modulation of signaling pathways, and regulation of gene expression.
Biochemical and Physiological Effects
1-(1-Methylpiperidin-3-yl)-3-phenylurea has been shown to have various biochemical and physiological effects. In animal studies, 1-(1-Methylpiperidin-3-yl)-3-phenylurea has been shown to reduce oxidative stress, inflammation, and apoptosis. 1-(1-Methylpiperidin-3-yl)-3-phenylurea has also been shown to improve cognitive function and reduce tumor growth.

Advantages and Limitations for Lab Experiments

1-(1-Methylpiperidin-3-yl)-3-phenylurea has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have low toxicity in animal studies. However, 1-(1-Methylpiperidin-3-yl)-3-phenylurea also has some limitations. It is not water-soluble, which can make it difficult to administer in some experiments. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-(1-Methylpiperidin-3-yl)-3-phenylurea. One area of research is to further investigate its potential therapeutic applications in various fields such as neuroscience, cancer, and inflammation. Another area of research is to study its mechanism of action in more detail to better understand how it exerts its therapeutic effects. Additionally, more studies are needed to fully understand its potential side effects and toxicity in humans.

Synthesis Methods

The synthesis of 1-(1-Methylpiperidin-3-yl)-3-phenylurea involves the reaction of 1-methylpiperidin-3-amine with phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

1-(1-Methylpiperidin-3-yl)-3-phenylurea has been studied for its potential therapeutic applications in various fields of research such as neuroscience, cancer, and inflammation. In neuroscience, 1-(1-Methylpiperidin-3-yl)-3-phenylurea has been studied for its potential use as a neuroprotective agent. Studies have shown that 1-(1-Methylpiperidin-3-yl)-3-phenylurea can protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease.
In cancer research, 1-(1-Methylpiperidin-3-yl)-3-phenylurea has been studied for its potential use as a chemotherapeutic agent. Studies have shown that 1-(1-Methylpiperidin-3-yl)-3-phenylurea can inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
Inflammation is another area of research where 1-(1-Methylpiperidin-3-yl)-3-phenylurea has been studied for its potential therapeutic applications. Studies have shown that 1-(1-Methylpiperidin-3-yl)-3-phenylurea can reduce inflammation and oxidative stress in animal models of inflammatory bowel disease.

properties

IUPAC Name

1-(1-methylpiperidin-3-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-16-9-5-8-12(10-16)15-13(17)14-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQCNAPQIPGQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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